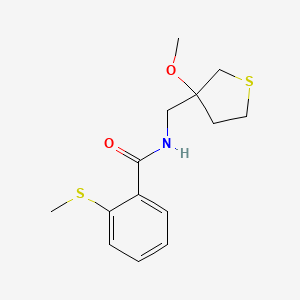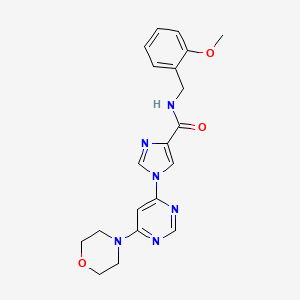
2-Indol-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Indol-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyridinyl groups and piperazine rings, which are common in medicinal chemistry for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials to introduce various functional groups. For instance, the synthesis of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones is achieved by reacting 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl) ethanones with allyl bromide and triethylamine in acetonitrile under a nitrogen atmosphere, resulting in excellent yields . This suggests that a similar approach could potentially be used for synthesizing the compound , with modifications to the starting materials to incorporate the indolyl and pyridinyl groups.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been characterized using various spectroscopic and X-ray diffraction methods. For example, the single crystal structure of a related compound was determined and crystallized in the monoclinic system with space group C 2/c . The molecular structure is often optimized using computational methods such as Density Functional Theory (DFT), which provides insights into the vibrational assignments, chemical shifts, and molecular orbital energies .
Chemical Reactions Analysis
The chemical reactions of such compounds are not explicitly detailed in the provided papers. However, the presence of functional groups like the allyl group and piperazine ring in the related compounds suggests that they could undergo reactions typical for these groups, such as nucleophilic substitution or addition reactions . The reactivity of these compounds can also be inferred from their molecular electrostatic potential maps and thermodynamic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been investigated using various techniques. The IR, NMR, and UV spectra provide information about the functional groups present and their chemical environment . The electronic properties, such as HOMO and LUMO energies, can be measured by time-dependent TD-DFT approach, which is crucial for understanding the compound's reactivity and stability . Additionally, properties like ionization potential, electron affinity, electronegativity, global chemical hardness, and chemical softness are calculated to predict the chemical behavior of the molecule .
科学的研究の応用
Estrogen Receptor Binding and Photophysical Properties
A series of novel 2-pyridin-2-yl-1H-indole derivatives demonstrated interesting properties in terms of their optical spectroscopy and estrogen receptor (ER) binding. These compounds exhibit long-wavelength fluorescent emission, which varies with solvent polarity and pH. Some derivatives showed good binding affinities to ER, indicating their potential in exploring estrogen-related biological pathways (Kasiotis & Haroutounian, 2006).
HIV-1 Attachment Inhibitors
Research into azaindole derivatives originating from the lead compound "1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione" led to significant advancements in the development of HIV-1 attachment inhibitors. The optimization of these derivatives resulted in compounds with improved pharmaceutical properties and potent antiviral activity. Notably, one derivative demonstrated effectiveness in reducing viremia in HIV-1-infected subjects during preliminary clinical studies, providing a proof of concept for this class of mechanism (Wang et al., 2009).
Learning and Memory Dysfunction
Investigations into acetic ether derivatives, including specific compounds like "Promoting Memory No.5" and "Promoting Memory No.6," have shown promising results in improving learning and memory dysfunction in mice. These studies utilized models of memory reconstruction dysfunction and employed tests like the darkness avoidance test and the water maze test to evaluate the effects. The results highlighted the potential of these derivatives in enhancing cognitive functions (Zhang Hong-ying, 2012).
Anti-inflammatory Agents
Research on chalcone derivatives, specifically focusing on the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, has explored their potential as anti-inflammatory agents. The synthesis process involved reacting indole with chloroacetylchloride, followed by other steps leading to the creation of these derivatives. Preliminary evaluations indicated their effectiveness in anti-inflammatory models, showing promise for further development (Rehman, Saini, & Kumar, 2022).
特性
IUPAC Name |
2-indol-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(15-23-10-8-16-5-1-2-6-17(16)23)22-13-11-21(12-14-22)18-7-3-4-9-20-18/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYRGZJDGDLDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)



![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)
![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)
![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)
![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)
![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)